Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate
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Overview
Description
Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the broader class of pyrazolo[1,5-A]pyrazines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired pyrazolo[1,5-A]pyrazine core. The final step involves esterification with methanol to obtain the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylic acid
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylic acid
- 7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Uniqueness
Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-20-15(19)13-9-16-18-8-7-17(11-14(13)18)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 |
InChI Key |
LSYGTTVBTFTTOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2N=C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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